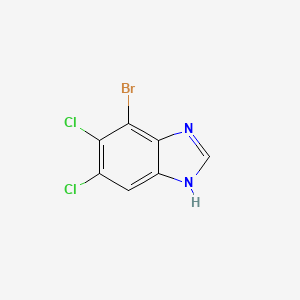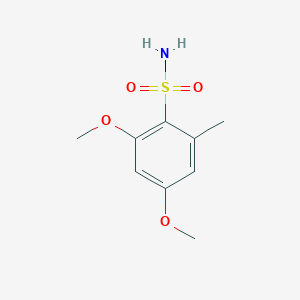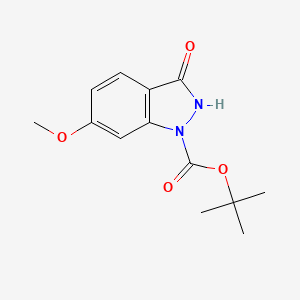![molecular formula C7H5NO2S B13512477 Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the modification of thiazole derivatives. For instance, 5-aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles can be synthesized from arylidene derivatives of pyrazolones using a twofold excess of the DMF·POCl3 complex . Another method involves the 1,3-dipolar cycloaddition of thiazolium ylides, generated in situ from the corresponding salts, to sulfinyl acrylonitriles in the presence of DBU in MeCN at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of various catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
化学反应分析
Types of Reactions
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the pyrrolo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . Additionally, the compound can interact with various receptors and proteins, leading to its diverse biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid include other thiazole derivatives such as:
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
- Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H5NO2S |
|---|---|
分子量 |
167.19 g/mol |
IUPAC 名称 |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-1-2-6-8(5)3-4-11-6/h1-4H,(H,9,10) |
InChI 键 |
USIIRSQELKECJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=CC=C(N21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)










![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)


